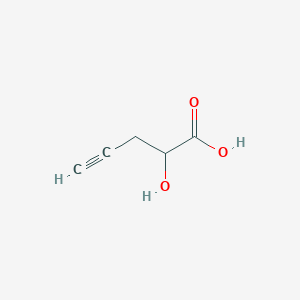
2-Brom-3,4,5,6-Tetrafluorbenzotrifluorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride is a halogenated aromatic compound with the molecular formula C7BrF7. It is characterized by the presence of bromine and multiple fluorine atoms attached to a benzene ring, along with a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride has a wide range of applications in scientific research, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride can be synthesized through the bromination of 3,4,5,6-tetrafluorobenzotrifluoride. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position on the benzene ring . The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
In industrial settings, the production of 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms influence the reactivity and regioselectivity of the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR).
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) are used under acidic conditions to facilitate the substitution reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted derivatives such as 2-amino-3,4,5,6-tetrafluorobenzotrifluoride and 2-alkoxy-3,4,5,6-tetrafluorobenzotrifluoride.
Electrophilic Aromatic Substitution: Products include nitrated or sulfonated derivatives depending on the electrophile used.
Reduction: The major product is 3,4,5,6-tetrafluorobenzotrifluoride.
Wirkmechanismus
The mechanism of action of 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride is primarily based on its ability to undergo various chemical transformations. The presence of multiple fluorine atoms and a bromine atom on the benzene ring influences its reactivity and interaction with other molecules. The compound can act as an electrophile or a nucleophile in different reactions, depending on the conditions and reagents used . The trifluoromethyl group enhances the compound’s lipophilicity, making it suitable for applications in drug development and materials science .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride can be compared with other halogenated aromatic compounds, such as:
4-Bromo-2,3,5,6-tetrafluorobenzoic acid: This compound has a carboxylic acid group instead of a trifluoromethyl group, which affects its reactivity and applications.
2-Bromo-3,4,5,6-tetrafluorobenzoic acid: Similar to the above compound but with different substitution patterns, leading to variations in chemical behavior and uses.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound has a benzyl bromide group, making it useful in different synthetic applications compared to 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride.
The uniqueness of 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride lies in its specific substitution pattern and the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity .
Eigenschaften
IUPAC Name |
1-bromo-2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF7/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTSBCADMASJCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590715 |
Source


|
| Record name | 1-Bromo-2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66820-64-2 |
Source


|
| Record name | 1-Bromo-2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)







![2-Azabicyclo[2.2.1]heptan-3-ylmethanol](/img/structure/B1287013.png)
![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)


